4'-Demethyl Homoharringtonine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethyl Homoharringtonine typically involves the partial esterification of Cephalotaxine . The reaction conditions often include the use of specific solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: Industrial production of 4’-Demethyl Homoharringtonine involves the extraction of Cephalotaxine from the Cephalotaxus species, followed by chemical modification to produce the desired compound . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Demethyl Homoharringtonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of 4’-Demethyl Homoharringtonine, each with unique pharmacological properties .

Scientific Research Applications

Chemistry

- Reference Standard : 4'-Demethyl Homoharringtonine is utilized as a reference standard in mass spectrometry and other analytical techniques to ensure accuracy in the identification and quantification of compounds in biological samples.

- Chemical Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for understanding its stability and reactivity in biological systems.

Biology

- Metabolic Pathway Studies : Researchers use this compound to study the metabolic pathways and mechanisms of action associated with Homoharringtonine and its derivatives. This includes investigating how the compound interacts with cellular components involved in protein synthesis.

- Mechanism of Action : The compound exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It primarily targets ribosomes and other components of the protein synthesis machinery.

Medicine

- Cancer Treatment : this compound is being investigated for its potential use in treating hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Clinical studies have shown that it can significantly inhibit cell growth and induce apoptosis in leukemia cells .

- Combination Therapies : Recent research suggests that combining this compound with other therapeutic agents may enhance its efficacy while reducing side effects. This approach is particularly promising for patients with FLT3 mutations in AML .

Case Study 1: Acute Myeloid Leukemia (AML)

A study demonstrated that treatment with Homoharringtonine led to a significant inhibition of cell growth and induced apoptosis in AML cell lines. The results indicated that the compound could effectively prolong survival rates in murine models bearing human AML .

Case Study 2: Chronic Myeloid Leukemia (CML)

In clinical trials involving CML patients, this compound showed promising results when used alone or in combination with interferon-alpha. These studies reported high response rates, particularly during the early phases of treatment .

Mechanism of Action

The mechanism of action of 4’-Demethyl Homoharringtonine involves the inhibition of protein synthesis by preventing the initial elongation step . This action leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the inhibition of Bcr-Abl positive leukemic stem cells .

Comparison with Similar Compounds

- Homoharringtonine

- Dehydrodesoxy Homoharringtonine

- Cephalotaxine

Comparison: 4’-Demethyl Homoharringtonine is unique due to its specific structural modifications, which enhance its cytotoxic properties compared to other similar compounds . Its ability to inhibit protein synthesis more effectively makes it a valuable compound in cancer research and treatment .

Biological Activity

4'-Demethyl Homoharringtonine (HHT) is a significant alkaloid derived from the plant Cephalotaxus, known for its potent anti-cancer properties. This compound has garnered attention in both clinical and research settings due to its ability to inhibit protein synthesis and induce apoptosis in various cancer cell lines. This article explores the biological activity of HHT, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its complex structure, represented by the molecular formula . The primary mechanism through which HHT exerts its biological effects involves the inhibition of protein synthesis. Specifically, HHT binds to the ribosomal machinery, preventing the initial elongation step during translation. This leads to significant cellular consequences, including:

- Induction of Apoptosis : HHT triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of malignant cells .

Cytotoxicity

Research has demonstrated that HHT exhibits cytotoxic effects across various cancer cell lines. The compound has been particularly effective against hematological malignancies such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). A study indicated that HHT significantly inhibited cell growth in T-ALL models, leading to improved survival rates in xenograft studies .

Impact on Signaling Pathways

HHT influences several critical signaling pathways involved in cancer progression. Notably, it has been shown to inhibit the NOTCH/MYC signaling pathway, which is frequently dysregulated in hematological cancers. This inhibition contributes to its anti-tumor efficacy by disrupting the communication pathways that promote cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have consistently shown that HHT can effectively reduce the viability of various cancer cell lines. For instance:

- Study on AML Cells : HHT treatment resulted in a significant decrease in cell viability and induced apoptosis in AML cell lines through mitochondrial pathway activation.

- T-ALL Models : In patient-derived xenograft models, HHT treatment led to prolonged survival compared to control groups .

In Vivo Studies

In vivo studies using murine models have further validated the therapeutic potential of HHT:

- Xenograft Models : Mice treated with HHT showed a marked reduction in tumor size and improved overall survival rates compared to untreated controls.

- Mechanistic Insights : These studies provided insights into the metabolic changes induced by HHT, revealing alterations in metabolic signatures associated with apoptosis and cell cycle regulation .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Properties

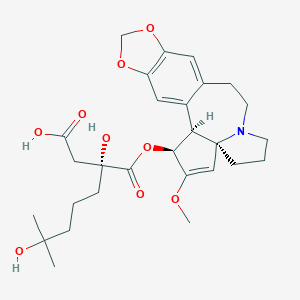

IUPAC Name |

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKGNYRSLLFRU-KSZYUSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650139 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98599-84-9 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.